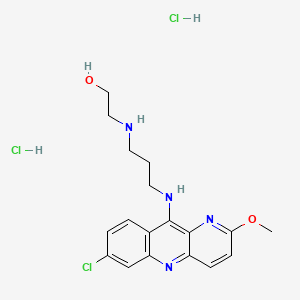
Ethanol, 2-((3-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)propyl)amino)-, dihydrochloride, hemihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-((3-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)propyl)amino)-, dihydrochloride, hemihydrate is a complex organic compound with a molecular formula of C18-H21-Cl-N4-O2.2Cl-H.1/2H2-O and a molecular weight of 442.78 . This compound is known for its unique chemical structure, which includes a naphthyridine ring system, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of Ethanol, 2-((3-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)propyl)amino)-, dihydrochloride, hemihydrate involves multiple steps. The synthetic route typically starts with the preparation of the naphthyridine core, followed by the introduction of the chloro and methoxy groups. The final steps involve the attachment of the ethanolamine side chain and the formation of the dihydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the naphthyridine ring.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-((3-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)propyl)amino)-, dihydrochloride, hemihydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The naphthyridine ring system allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other naphthyridine derivatives with different substituents on the ring system. These compounds may have similar chemical properties but can exhibit different biological activities. The uniqueness of Ethanol, 2-((3-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)propyl)amino)-, dihydrochloride, hemihydrate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
38915-26-3 |
|---|---|
Molekularformel |
C18H23Cl3N4O2 |
Molekulargewicht |
433.8 g/mol |
IUPAC-Name |
2-[3-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]propylamino]ethanol;dihydrochloride |
InChI |
InChI=1S/C18H21ClN4O2.2ClH/c1-25-16-6-5-14-18(23-16)17(21-8-2-7-20-9-10-24)13-4-3-12(19)11-15(13)22-14;;/h3-6,11,20,24H,2,7-10H2,1H3,(H,21,22);2*1H |
InChI-Schlüssel |
GCYQNNWNPBZQMT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCO.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


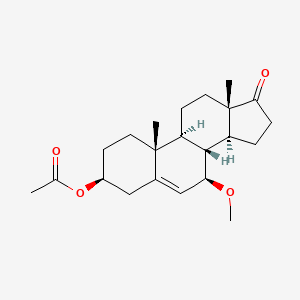



![Benzene, 1-methyl-4-[(phenylethynyl)seleno]-](/img/structure/B14663421.png)
![2,3,10,11-Tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline](/img/structure/B14663426.png)

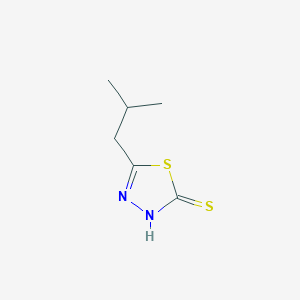

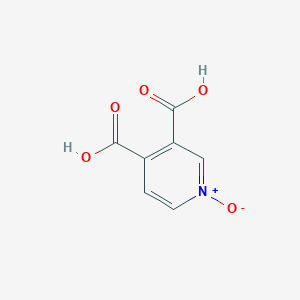

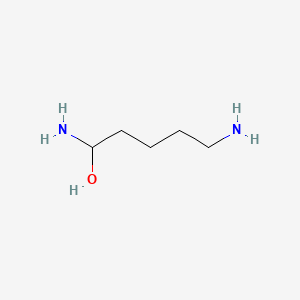
![Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14663478.png)

